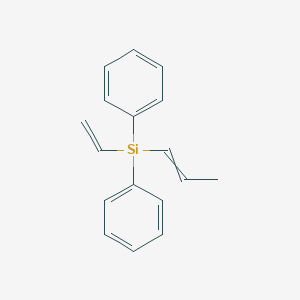

Ethenyl(diphenyl)(prop-1-en-1-yl)silane

Description

Ethenyl(diphenyl)(prop-1-en-1-yl)silane is an organosilicon compound featuring a central silicon atom bonded to an ethenyl group, two phenyl groups, and a prop-1-en-1-yl moiety. This structure confers unique reactivity, particularly in transition-metal-catalyzed coupling reactions. For instance, highlights its utility in B(C₆F₅)₃-catalyzed isomerization to generate styrene derivatives via Pd-mediated Hiyama coupling, achieving an 80% yield and 93:7 E:Z selectivity . Its synthesis involves the isomerization of allyl silanes, a process that outperforms analogous germanium-based systems (e.g., allyltriphenylgermane yields 58%) . The compound’s stability and selectivity make it valuable in organic synthesis for constructing substituted styrenes, which are pivotal in materials science and pharmaceuticals.

Properties

CAS No. |

63453-12-3 |

|---|---|

Molecular Formula |

C17H18Si |

Molecular Weight |

250.41 g/mol |

IUPAC Name |

ethenyl-diphenyl-prop-1-enylsilane |

InChI |

InChI=1S/C17H18Si/c1-3-15-18(4-2,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h3-15H,2H2,1H3 |

InChI Key |

WQZLJFSKGRZQPZ-UHFFFAOYSA-N |

Canonical SMILES |

CC=C[Si](C=C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethenyl(diphenyl)(prop-1-en-1-yl)silane typically involves the hydrosilylation of alkenes with silanes. One common method is the reaction of diphenylsilane with prop-1-en-1-yl derivatives under the influence of a platinum catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethenyl(diphenyl)(prop-1-en-1-yl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydride donors such as lithium aluminum hydride are often used.

Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products: The major products of these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethenyl(diphenyl)(prop-1-en-1-yl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and resins.

Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and biocompatible materials.

Medicine: Research is ongoing to investigate its potential as a component in medical devices and implants.

Mechanism of Action

The mechanism of action of Ethenyl(diphenyl)(prop-1-en-1-yl)silane involves its interaction with various molecular targets. The silicon atom’s ability to form stable bonds with oxygen and carbon atoms plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, leading to the formation of diverse products. The pathways involved often include the formation of intermediate silyl radicals or cations .

Comparison with Similar Compounds

Allyl Germanium Compounds

Allyltriphenylgermane and allyltriethylgermane undergo similar B(C₆F₅)₃-catalyzed isomerization but with significantly lower yields (58% and 45%, respectively) compared to the silane analogue. This disparity underscores silicon’s superior electronic and steric compatibility in such reactions .

Ethyl[[(1E)-1-Methoxy-1-propenyl]oxy]dimethylsilane (CAS 284490-02-4)

This compound features a methoxy-propenyloxy substituent instead of diphenyl and ethenyl groups. Its molecular formula (C₈H₁₆O₂Si) and molar mass (172.3 g/mol) differ substantially, leading to distinct reactivity in nucleophilic substitutions due to the electron-donating methoxy group .

(1,1-Dimethyl-2-propenyloxy)dimethylsilane (CAS 23483-22-9)

With a molecular formula of C₇H₁₆OSi and molar mass 144.29 g/mol, this silane has a lower density (0.7909 g/cm³) and boiling point (109–110°C) compared to Ethenyl(diphenyl)(prop-1-en-1-yl)silane, which likely has a higher molar mass (~284 g/mol) due to its bulkier substituents. The reduced steric hindrance in this compound may favor faster kinetics in certain reactions .

Reactivity and Application Comparison

Key Findings:

- Silicon vs. Germanium : The silicon-based compound exhibits higher catalytic efficiency in isomerization and coupling reactions than germanium analogues, likely due to stronger Si–C bonds and optimal Lewis acidity .

- Substituent Effects : Bulky aryl groups (e.g., diphenyl) enhance steric stabilization in transition states, improving E:Z selectivity. Methoxy or smaller alkyl groups (e.g., in CAS 284490-02-4 or 23483-22-9) reduce steric hindrance but may compromise selectivity .

- Thermal Stability : Higher molar mass silanes (e.g., this compound) typically exhibit greater thermal stability, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.